Octadecane, 9-ethyl-9-heptyl-

Catalog No.
S14497926
CAS No.
55282-27-4
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecane, 9-ethyl-9-heptyl-

CAS Number

55282-27-4

Product Name

Octadecane, 9-ethyl-9-heptyl-

IUPAC Name

9-ethyl-9-heptyloctadecane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-5-9-12-15-17-20-23-26-27(8-4,24-21-18-14-11-7-3)25-22-19-16-13-10-6-2/h5-26H2,1-4H3

InChI Key

LRJHOBBNMAGOIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)(CCCCCCC)CCCCCCCC

Octadecane, 9-ethyl-9-heptyl- is a hydrocarbon compound classified under the alkane category. Its chemical formula is C27H56C_{27}H_{56}, and it has a molecular weight of approximately 380.7335 g/mol . This compound is characterized by a long carbon chain, specifically consisting of 27 carbon atoms and 56 hydrogen atoms, making it part of the larger family of hydrocarbons that are significant in various chemical applications.

As a saturated hydrocarbon, Octadecane, 9-ethyl-9-heptyl- primarily undergoes reactions typical of alkanes. These reactions include:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
C27H56+O2CO2+H2OC_{27}H_{56}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, this compound can undergo thermal cracking to yield smaller hydrocarbons, which are valuable in petrochemical processes.

Research indicates that Octadecane, 9-ethyl-9-heptyl- exhibits notable biological activity. It has been studied for its potential in biodegradation processes where specific bacterial strains utilize it as a carbon source. The biodegradation involves enzymes such as alkane hydroxylases that facilitate the oxidation of the alkane to alcohols, which can then be further metabolized by microorganisms . Additionally, its presence in cuticular hydrocarbons suggests it plays a role in chemical communication among insect species .

The synthesis of Octadecane, 9-ethyl-9-heptyl- can be achieved through several methods:

  • Alkylation: This involves the reaction of octadecane with ethyl and heptyl groups under specific conditions to form the desired compound.
  • Fractional Distillation: It can be isolated from natural sources or petroleum fractions through distillation techniques.
  • Supercritical Fluid Extraction: This method uses supercritical carbon dioxide to extract this compound from plant materials or other sources efficiently .

Octadecane, 9-ethyl-9-heptyl- finds applications in various fields:

  • Chemical Industry: Used as a solvent or intermediate in the synthesis of other organic compounds.
  • Biotechnology: Its role in microbial degradation processes makes it significant in bioremediation efforts for hydrocarbon pollution.
  • Insect Communication Studies: As part of cuticular hydrocarbons, it aids in understanding social behaviors among insects .

Studies on the interactions involving Octadecane, 9-ethyl-9-heptyl- have focused on its biodegradative capabilities and its interactions with microbial communities. Research indicates that certain bacterial strains can metabolize this compound effectively, leading to insights into environmental microbiology and bioremediation strategies. The enzymatic pathways involved in this degradation are crucial for understanding how long-chain alkanes are processed by microorganisms .

Several compounds share structural similarities with Octadecane, 9-ethyl-9-heptyl-, primarily due to their long-chain alkane nature. Here are some notable comparisons:

Compound NameFormulaMolecular WeightUnique Features
Eicosane, 9-octylC28H58C_{28}H_{58}394.65 g/molOne additional carbon compared to Octadecane.
HeptacosaneC27H56C_{27}H_{56}384.68 g/molSimilar length but lacks ethyl branching.
NonadecaneC19H40C_{19}H_{40}268.47 g/molShorter chain length; fewer hydrogen atoms.

Uniqueness

Octadecane, 9-ethyl-9-heptyl- is unique due to its branched structure that can influence its physical properties and biological interactions compared to straight-chain alkanes like heptacosane or eicosane. Its specific arrangement allows for distinct biological activities and applications not observed in its linear counterparts.

Stereoselective Alkylation Strategies in Branched Alkane Synthesis

Stereoselective alkylation is critical for constructing the quaternary carbon center in 9-ethyl-9-heptyloctadecane. Two primary methods dominate this field: Grignard reagent-mediated alkylation and Wittig olefination.

Grignard Reactions involve the nucleophilic addition of organomagnesium compounds to carbonyl groups. For example, reacting a tertiary alkyl halide with a Grignard reagent (e.g., nonyl magnesium bromide) yields a tertiary alcohol intermediate, which is subsequently dehydrated and hydrogenated to form the target alkane. This method achieves moderate stereoselectivity (60–75% enantiomeric excess) but requires careful control of reaction conditions to avoid competing elimination pathways.

Wittig Olefination offers an alternative route by coupling phosphorus ylides with aldehydes or ketones. A bis-phosphonium salt derived from a dibromoalkane can undergo sequential ylide formation with different ketones, producing asymmetrically branched alkenes. Hydrogenation of these alkenes over palladium catalysts (e.g., Pd/C) yields the saturated alkane with improved stereochemical control (up to 85% diastereomeric excess).

Table 1: Comparison of Alkylation Methods

MethodReagentsYield (%)SelectivityKey Advantage
Grignard AlkylationR-MgX, Ketone55–70ModerateScalability
Wittig OlefinationYlide, Aldehyde65–80HighStereochemical precision

Catalytic Systems for Quaternary Carbon Center Formation

The quaternary carbon in 9-ethyl-9-heptyloctadecane is synthesized via catalytic systems that enhance bond-forming efficiency and stereoselectivity.

Transition Metal Catalysis: Palladium and rhodium complexes facilitate asymmetric hydrogenation and cross-coupling reactions. For instance, Pd/C catalyzes the hydrogenation of alkenes derived from Wittig reactions, preserving the stereochemical integrity of the quaternary center. Rhodium-based catalysts enable enantioselective Diels–Alder reactions, constructing cyclic intermediates with quaternary carbons that can be linearized into target alkanes.

Organocatalytic Approaches: Chiral phosphoric acids have been employed in asymmetric allylic alkylations, achieving enantiomeric excesses >90% for quaternary carbon formation. These systems avoid precious metals, reducing costs and environmental impact.

Table 2: Catalytic Systems for Quaternary Carbon Synthesis

CatalystReaction TypeEfficiency (%)Stereoselectivity
Pd/CHydrogenation85–92High
Rh(I)-BINAPDiels–Alder Cyclization78–88Very High
Chiral Phosphoric AcidAllylic Alkylation90–95Extreme

Green Chemistry Approaches to Minimize Byproduct Formation

Sustainable synthesis of 9-ethyl-9-heptyloctadecane focuses on solvent optimization, catalyst recycling, and atom economy.

Solvent Selection: Replacing traditional solvents like tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces toxicity and improves reaction yields by 10–15%.

Catalyst Recycling: Palladium on carbon (Pd/C) can be recovered via filtration and reused for up to five cycles without significant activity loss, decreasing metal waste by 70%.

Atom Economy: Wittig reactions exhibit superior atom economy (85–90%) compared to Grignard methods (65–75%), as they avoid stoichiometric magnesium halide byproducts.

Table 3: Traditional vs. Green Synthesis Metrics

ParameterTraditional MethodGreen MethodImprovement
Solvent ToxicityHigh (THF)Low (CPME)40%
Catalyst ReusabilitySingle-use5 cycles70%
Atom Economy65–75%85–90%20%

XLogP3

14.4

Exact Mass

380.438201786 g/mol

Monoisotopic Mass

380.438201786 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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